molecular formula C12H14O3 B3031127 3-(4-Hydroxybenzyl)pentane-2,4-dione CAS No. 15451-07-7

3-(4-Hydroxybenzyl)pentane-2,4-dione

Cat. No.: B3031127
CAS No.: 15451-07-7
M. Wt: 206.24 g/mol
InChI Key: MBZXRIRFJPWKHP-UHFFFAOYSA-N
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Description

3-(4-Hydroxybenzyl)pentane-2,4-dione is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a hydroxybenzyl group attached to a pentane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxybenzyl)pentane-2,4-dione can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybenzyl)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-(4-oxobenzyl)pentane-2,4-dione.

    Reduction: Formation of 3-(4-hydroxybenzyl)pentane-2,4-diol.

    Substitution: Formation of 3-(4-substituted benzyl)pentane-2,4-dione derivatives.

Scientific Research Applications

3-(4-Hydroxybenzyl)pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxybenzyl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects may be mediated through pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-3-methoxybenzyl)pentane-2,4-dione
  • 3-(4-Hydroxyphenyl)pentane-2,4-dione
  • 3-(4-Methoxybenzyl)pentane-2,4-dione

Uniqueness

3-(4-Hydroxybenzyl)pentane-2,4-dione is unique due to the presence of the hydroxybenzyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the hydroxy group or have different substituents on the benzyl ring.

Properties

IUPAC Name

3-[(4-hydroxyphenyl)methyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(13)12(9(2)14)7-10-3-5-11(15)6-4-10/h3-6,12,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZXRIRFJPWKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165651
Record name 2,4-Pentanedione, 3-(p-hydroxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15451-07-7
Record name 2,4-Pentanedione, 3-(p-hydroxybenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015451077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pentanedione, 3-(p-hydroxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-chloromethyl phenol in acetonitrile (Example 12) was reacted with equimolar dimethyl amine and equimolar 2,4-pentanedione by stirring together for one hour. The reactive mixture was diluted with water, acidified with hydrochloric acid, extracted with ether, and then the ether extract was dried with sodium sulfate. The residual oil was triturated with benzene to yield 78% of 3(4' hydroxybenzyl)-2,4-pentanedione, M.P. 93°-94.5°C. Infrared and nuclear magnetic resonance spectra confirmed the identity of the product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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